N-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)pivalamide
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Overview
Description
“N-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)pivalamide” is a chemical compound with the empirical formula C17H27BN2O3 . It is a solid substance .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringCc1cnc (NC (=O)C (C) (C)C)c (c1)B2OC (C) (C)C (C) (C)O2
. The InChI key is PBTBPBSYLWBMPY-UHFFFAOYSA-N
. For a detailed molecular structure analysis, computational chemistry software like Gaussian09 can be used . Physical And Chemical Properties Analysis
This compound is a solid . The molecular weight is 318.22 . For a detailed analysis of physical and chemical properties, it is recommended to use computational chemistry software .Scientific Research Applications
1. Structural and Conformational Analysis
- N-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)pivalamide and related compounds have been used in structural and conformational analyses. These compounds are obtained through substitution reactions and their structures are confirmed using various spectroscopy techniques and X-ray diffraction. Density Functional Theory (DFT) is employed to calculate molecular structures, providing insights into their physicochemical properties (Huang et al., 2021).
2. Boronic Ester Synthesis and Analysis
- These compounds are also significant in the synthesis of boronic ester intermediates. They play a crucial role in the preparation of various active agents, particularly in palladium-catalyzed Suzuki–Miyaura borylation reactions. This method is crucial for the pharmaceutical industry and for the synthesis of medicinally important compounds (Sanghavi et al., 2022).
3. Advanced Material Development
- In the field of materials science, these compounds are utilized for developing deeply colored polymers with specific molecular weights and solubility in common organic solvents. Such polymers have potential applications in various technological and industrial contexts (Welterlich et al., 2012).
4. Electrophilic Reaction Studies
- These compounds are studied for their behavior towards active electrophilic compounds. The studies focus on understanding their nucleophilic behavior and reactions with various electrophiles, which is crucial for developing new chemical reactions and synthesis pathways (Al-Romaizan, 2019).
Mechanism of Action
Mode of Action
It’s known that compounds with a dioxaborolane group can participate in various chemical reactions, such as suzuki-miyaura cross-coupling reactions .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . These factors can include pH, temperature, presence of other molecules, and more.
Safety and Hazards
properties
IUPAC Name |
2,2-dimethyl-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25BN2O3/c1-14(2,3)13(20)19-12-11(9-8-10-18-12)17-21-15(4,5)16(6,7)22-17/h8-10H,1-7H3,(H,18,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTGWGXPOGSUYCT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(N=CC=C2)NC(=O)C(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25BN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80590313 |
Source
|
Record name | 2,2-Dimethyl-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80590313 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)pivalamide | |
CAS RN |
532391-30-3 |
Source
|
Record name | 2,2-Dimethyl-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80590313 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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